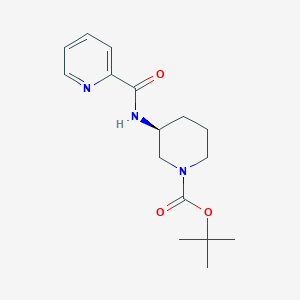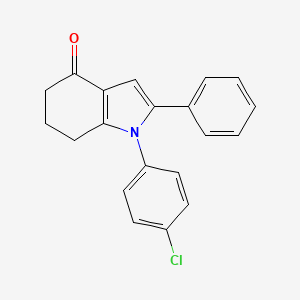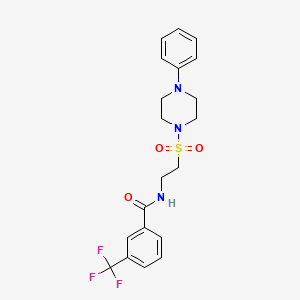
N-(2-((4-苯基哌嗪-1-基)磺酰基)乙基)-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a sulfonyl group, and a trifluoromethyl-substituted benzamide
科学研究应用
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the understanding of complex biochemical processes.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
作用机制
Target of Action
The primary targets of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide Similar compounds have been shown to interact with serotonin (5-ht) receptors and dopamine D2 and 5-hydroxytryptamine 5-HT1A receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, and cognition.
Mode of Action
The exact mode of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide Compounds with similar structures have been shown to inhibit the reuptake of serotonin (5-ht) . This suggests that N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide might interact with its targets to modulate neurotransmitter levels in the brain.
Pharmacokinetics
The pharmacokinetic properties of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide Similar compounds have been shown to be stable in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide Similar compounds have been shown to effectively antagonize the depletion of serotonin in the hypothalamus induced by chlorphenylpiperazine (pca) and reduce immobility time in the forced swim test (fst) in rats . This suggests that N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide may have antidepressant effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylamine with piperazine under controlled conditions to form 4-phenylpiperazine.
Introduction of the Sulfonyl Group: The phenylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming 4-phenylpiperazin-1-yl sulfonyl chloride.
Coupling with Benzamide: The final step involves the coupling of the sulfonyl chloride intermediate with 3-(trifluoromethyl)benzamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the benzamide moiety, leading to the formation of corresponding amines or alcohols.
Substitution: The trifluoromethyl group on the benzamide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
相似化合物的比较
Similar Compounds
N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide: Lacks the sulfonyl group, which may affect its binding affinity and selectivity.
N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide: Contains a methyl group instead of a phenyl group, potentially altering its pharmacological profile.
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(fluoromethyl)benzamide: Substitutes the trifluoromethyl group with a fluoromethyl group, which may impact its chemical reactivity and biological activity.
Uniqueness
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is unique due to its combination of a phenylpiperazine moiety, a sulfonyl group, and a trifluoromethyl-substituted benzamide. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c21-20(22,23)17-6-4-5-16(15-17)19(27)24-9-14-30(28,29)26-12-10-25(11-13-26)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBOUGRWTMWGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
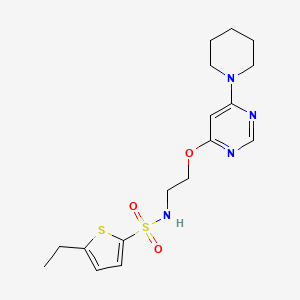

![ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2582925.png)
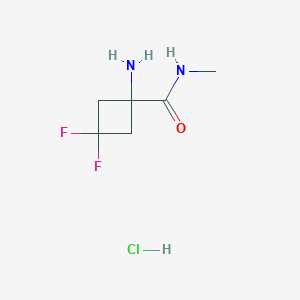
![5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2582927.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2582929.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2582931.png)
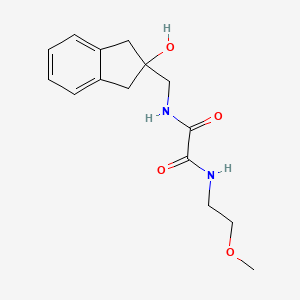
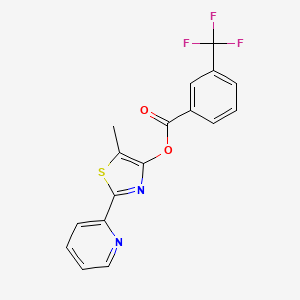
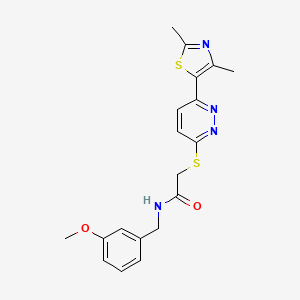

![5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582940.png)
